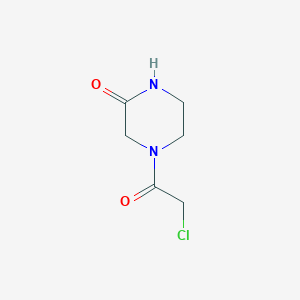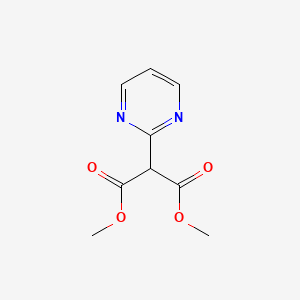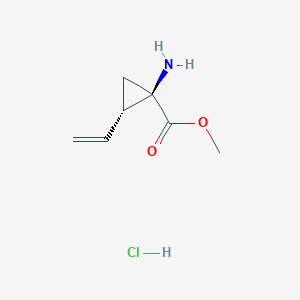
3-Amino-2-(4-methoxyphenyl)amino-pyridine
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
-
Antioxidant and Anticancer Activity
- Field : Medical and Pharmaceutical Research .
- Application : The compound has been used in the synthesis of novel derivatives that have shown antioxidant and anticancer activity .
- Method : The antioxidant activity was screened by DPPH radical scavenging method. Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
- Results : The antioxidant activity of certain derivatives has been tested to be approximately 1.4 times higher than that of ascorbic acid. Some compounds were more cytotoxic against U-87 than MDA-MB-231 cell line .
-
Synthesis of Schiff Bases
- Field : Organic and Inorganic Chemistry .
- Application : The compound has been used in the synthesis of Schiff bases, which are considered very important in organic and inorganic reactions .
- Method : The heterocyclic compound was reacted with a number of aromatic aldehyde derivatives, including salicyaldehyde, piperonal, and vanillin, as well as ketone derivatives .
- Results : The prepared compounds were characterized using multiple techniques, including physical and functional techniques, to obtain their expected composition .
-
Synthesis of Quinazolinone Derivatives
- Field : Organic Chemistry .
- Application : The compound can be used in the synthesis of quinazolinone derivatives, which are considered Schiff bases .
- Method : The compound is reacted with a number of aromatic aldehyde derivatives, including salicyaldehyde, piperonal, and vanillin, as well as ketone derivatives .
- Results : The prepared compounds were characterized using multiple techniques, including physical and functional techniques, to obtain their expected composition .
-
Pharmacophore in Drug Discovery
- Field : Pharmaceutical Research .
- Application : The compound can serve as a perfect locomotive in the synthesis and pulling of low-molecular weight molecules towards respective pharmacological goals .
- Method : The compound is used in the synthesis of various drug molecules .
- Results : The synthesized molecules are then tested for their effectiveness against various biological targets .
-
Corrosion Inhibition
- Field : Material Science .
- Application : The compound can be used as a corrosion inhibitor .
- Method : The compound is added to a corrosive medium, and the weight loss of a mild steel sample is measured .
- Results : The addition of the compound results in a decrease in the weight loss of the mild steel sample, indicating its effectiveness as a corrosion inhibitor .
-
Hole Transport Layers in Perovskite Solar Cells
- Field : Energy & Environmental Science .
- Application : The compound can be used in the development of hole transport layers (HTLs) in perovskite solar cells (PSCs) .
- Method : The compound is used in the synthesis of small molecule 2,2′,7,7′-tetrakis [ N, N -di (4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) and polymer poly [bis (4-phenyl) (2,4,6-trimethylphenyl)amine] (PTAA), which are two of the first successful HTLs used in PSCs .
- Results : These materials have remained at the forefront of developing high efficiency devices for almost a decade .
-
Selective COX-2 Inhibitors
- Field : Medicinal Chemistry .
- Application : The compound can be used in the synthesis of new 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines as selective COX-2 inhibitors .
- Method : The compound is synthesized through two-step reactions .
- Results : Among these compounds, 8-methyl-2- (4- (methylsulfonyl)phenyl)- N - ( p -tolyl)imidazo [1,2- a ]pyridin-3-amine ( 5n) exhibited the highest potency (IC 50 =\u20090.07\u2009µM) and selectivity (selectivity index\u2009=\u2009508.6) against COX-2 enzyme .
Eigenschaften
IUPAC Name |
2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKVHRACPVAOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466148 | |
| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |
CAS RN |
41010-68-8 | |
| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)

![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)






![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)


